- Small molecules enhance functional O-mannosylation of Alpha-dystroglycan, Bioorganic & Medicinal Chemistry, 2015, 23(24), 7661-7670

Cas no 952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt)

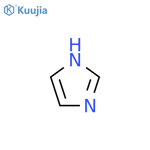

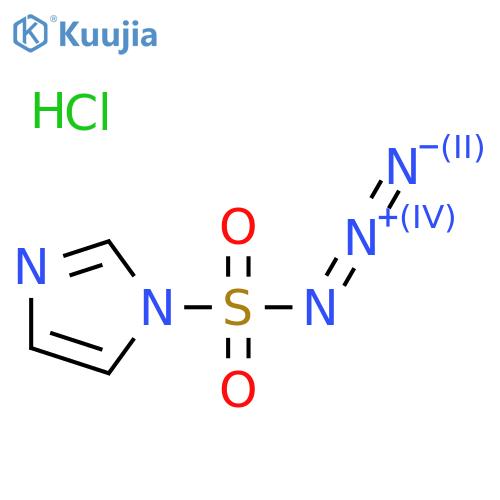

952234-36-5 structure

상품 이름:1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt

CAS 번호:952234-36-5

MF:C3H4ClN5O2S

메가와트:209.614156723022

MDL:MFCD19705431

CID:654260

PubChem ID:23583982

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 화학적 및 물리적 성질

이름 및 식별자

-

- 1H-Imidazole-1-sulfonyl azide hydrochloride

- Imidazole-1-sulfonyl azide HCl,

- Imidazole-1-sulfonyl azide hydrochloride

- 1H-Imidazole-1-sulfonyl azide, HCl salt

- Imidazole-1-sulfonyl azide

- N-diazoimidazole-1-sulfonamide;hydrochloride

- XYURSCOGYWBRDR-UHFFFAOYSA-N

- BCP14462

- imidazole-1-sulfonylazide hydrochloride

- NE16545

- Y5117

- Q6003986

- Imidazole sulfony azide hydrochloride

- 1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt

-

- MDL: MFCD19705431

- 인치: 1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H

- InChIKey: XYURSCOGYWBRDR-UHFFFAOYSA-N

- 미소: Cl.[N-]=[N+]=NS(N1C=CN=C1)(=O)=O

계산된 속성

- 정밀분자량: 208.977423g/mol

- 표면전하: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 5

- 회전 가능한 화학 키 수량: 2

- 동위원소 질량: 208.977423g/mol

- 단일 동위원소 질량: 208.977423g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 74.7Ų

- 중원자 수량: 12

- 복잡도: 273

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 1

- 총 키 단위 수량: 2

실험적 성질

- 융해점: 100-105 °C

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 보안 정보

- 위험물 운송번호:NONH for all modes of transport

- 저장 조건:2-8°C

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM327921-25g |

N-diazoimidazole-1-sulfonamide hydrochloride |

952234-36-5 | 95%+ | 25g |

$550 | 2021-08-18 | |

| eNovation Chemicals LLC | Y1001449-25g |

N-diazoimidazole-1-sulfonamide hydrochloride |

952234-36-5 | 95% | 25g |

$410 | 2024-08-02 | |

| Enamine | EN300-112206-5.0g |

1H-imidazole-1-sulfonyl azide hydrochloride |

952234-36-5 | 95% | 5g |

$269.0 | 2023-04-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-506866-500mg |

1H-Imidazole-1-sulphonyl azide hydrochloride, |

952234-36-5 | 500mg |

¥1015.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D954762-5g |

1H-Imidazole-1-sulfonyl azide hydrochloride |

952234-36-5 | 95% | 5g |

$100 | 2024-06-07 | |

| Chemenu | CM327921-1000g |

N-diazoimidazole-1-sulfonamide hydrochloride |

952234-36-5 | 95%+ | 1000g |

$10850 | 2021-08-18 | |

| Fluorochem | 093939-1g |

Imidazole-1-sulfonylazide hydrochloride |

952234-36-5 | 95% | 1g |

£115.00 | 2022-03-01 | |

| Apollo Scientific | OR301255-1g |

1H-Imidazole-1-sulphonyl azide hydrochloride |

952234-36-5 | 1g |

£212.00 | 2025-02-19 | ||

| eNovation Chemicals LLC | Y1316392-5G |

1H-imidazole-1-sulfonyl azide hydrochloride |

952234-36-5 | 97% | 5g |

$90 | 2024-05-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-506866-500 mg |

1H-Imidazole-1-sulphonyl azide hydrochloride, |

952234-36-5 | 500MG |

¥1,015.00 | 2023-07-11 |

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; overnight, 0 °C

1.2 0 °C; 5 h, 0 °C

1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C

1.2 0 °C; 5 h, 0 °C

1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C

참조

합성회로 2

반응 조건

참조

- Synthesis of Chiral Triazole-Based Halogen Bond Donors, Synthesis, 2019, 51(10), 2128-2135

합성회로 3

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt

1.2 cooled; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled

1.2 cooled; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled

참조

- Synthesis of 1,2,3-Triazoles from Azide-Derivatized Aminocyclitols by Catalytic Diazo Transfer and CuAAC Click Chemistry, European Journal of Organic Chemistry, 2014, 2014(17), 3622-3636

합성회로 4

반응 조건

1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate

참조

- Clickable Enzyme-Linked Immunosorbent Assay, Biomacromolecules, 2011, 12(10), 3692-3697

합성회로 5

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; rt; overnight, rt

1.2 0 °C; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C

1.2 0 °C; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C

참조

- Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics, Angewandte Chemie, 2016, 55(19), 5842-5845

합성회로 6

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt

1.2 cooled; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled

1.2 cooled; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled

참조

- "Click dipeptide": A novel stationary phase applied in two-dimensional liquid chromatography, Journal of Chromatography A, 2009, 1216(49), 8623-8629

합성회로 7

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 16 h, rt

1.2 0 °C; 3 h, rt

1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C

1.2 0 °C; 3 h, rt

1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C

참조

- Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12, ACS Combinatorial Science, 2020, 22(3), 156-164

합성회로 8

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 20 h, rt; rt → 0 °C

1.2 10 min, 0 °C; 4 h, rt

1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C

1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C

1.2 10 min, 0 °C; 4 h, rt

1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C

1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C

참조

- Design and synthesis of anti-cancer cyclopeptides containing triazole skeleton, Amino Acids, 2014, 46(4), 1033-1046

합성회로 9

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; overnight, rt

1.2 0 °C; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C

1.2 0 °C; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C

참조

- An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride, Organic Letters, 2007, 9(19), 3797-3800

합성회로 10

반응 조건

1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile

1.2 Solvents: Ethanol

1.2 Solvents: Ethanol

참조

- Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent, 2008, , ,

합성회로 11

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; 0 °C

1.2 0 °C; 3 h, rt

1.2 0 °C; 3 h, rt

참조

- A DNA-Encoded Chemical Library Incorporating Elements of Natural Macrocycles, Angewandte Chemie, 2019, 58(28), 9570-9574

합성회로 12

반응 조건

1.1 Reagents: Thionyl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt

1.2 cooled; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled

1.2 cooled; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled

참조

- cAMP-modulated biomimetic ionic nanochannels based on a smart polymer, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(23), 3710-3715

합성회로 13

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt

1.2 cooled; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt

1.2 cooled; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt

참조

- Azide- and alkyne-functionalized α- and β3-amino acids, Synlett, 2012, 23(18), 2643-2646

합성회로 14

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; rt → 0 °C

1.2 0 °C; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C

1.2 0 °C; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C

참조

- A DNA-encoded macrocycle library that resembles natural macrocycles, ChemRxiv, 2019, 1, 1-5

합성회로 15

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 5 min, 0 °C; 18 h, 0 °C → rt; rt → 0 °C

1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt

1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt

참조

- Asymmetric Intramolecular Buchner Reaction: From High Stereoselectivity to Coexistence of Norcaradiene, Cycloheptatriene, and an Intermediate Form in the Solid State, Organic Letters, 2021, 23(2), 300-304

합성회로 16

반응 조건

1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate

참조

- Method for preparing a reactive coating for molecular immobilization using a UV-reactive monomer attached to a bicycloalkyne, European Patent Organization, , ,

합성회로 17

반응 조건

참조

- Tunable chiral triazole-based halogen bond donors: assessment of donor strength in solution with nitrogen-containing acceptors, RSC Advances, 2019, 9(21), 11718-11721

합성회로 18

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt; rt → 0 °C

1.2 20 min, 0 °C; 3.25 h, rt

1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C

1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min

1.2 20 min, 0 °C; 3.25 h, rt

1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C

1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min

참조

- Preparation of peptides which can adopt a 310-helical conformation, United States, , ,

합성회로 19

반응 조건

1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt

1.2 20 min, 0 °C; 3.25 h, rt

1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C

1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C

1.2 20 min, 0 °C; 3.25 h, rt

1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C

1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C

참조

- Stapling of a 310-Helix with Click Chemistry, Journal of Organic Chemistry, 2011, 76(5), 1228-1238

합성회로 20

반응 조건

1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile

1.2 Solvents: Ethanol

1.2 Solvents: Ethanol

참조

- The Application of Continuous Flow Technology for Organic Synthesis, 2008, , ,

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Raw materials

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Preparation Products

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 관련 문헌

-

Changhu Chu,Renhua Liu Chem. Soc. Rev. 2011 40 2177

-

Charlene Fernandez,Ifrodet Giorgees,Eva Goss,Jean-Paul Desaulniers Org. Biomol. Chem. 2023 21 2107

-

Jack C. Slootweg,Johan Kemmink,Rob M. J. Liskamp,Dirk T. S. Rijkers Org. Biomol. Chem. 2013 11 7486

-

Hongxue Huang,Yu Jin,Meiyun Xue,Long Yu,Qing Fu,Yanxiong Ke,Changhu Chu,Xinmiao Liang Chem. Commun. 2009 6973

-

Hongyue Guo,Changhu Chu,Yan Li,Bingcheng Yang,Xinmiao Liang Analyst 2011 136 5302

952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt) 관련 제품

- 123202-66-4(1H-Benzimidazole, 1,1'-sulfonylbis-)

- 7189-69-7(1,1'-Sulfonyldiimidazole)

- 78162-58-0(1-(N,N-Dimethylsulfamoyl)-1H-imidazole)

- 3005-50-3(1-(1H-imidazole-1-sulfinyl)-1H-imidazole)

- 489471-87-6(1,1'-Sulfonylbis(2-methyl-1H-imidazole))

- 952234-37-6(1H-Imidazole-1-sulfonyl azide)

- 294840-12-3(1-Naphthalenecarboxylic acid, 5-(chlorosulfonyl)-)

- 840497-55-4(2-{4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide)

- 2229645-06-9(2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid)

- 2648940-34-3(1-{benzyl(methyl)aminomethyl}-3-methylimidazolidine-2,4-dione)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride

순결:99.9%

재다:200kg

가격 ($):문의

Amadis Chemical Company Limited

(CAS:952234-36-5)1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt

순결:99%/99%/99%/99%

재다:25.0g/50.0g/100.0g/250.0g

가격 ($):166.0/278.0/500.0/1199.0